

L-Iditol: A Comprehensive Technical Guide to Industrial Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Iditol*

Cat. No.: *B1674375*

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

L-Iditol, a naturally occurring six-carbon sugar alcohol, is emerging as a versatile platform chemical with significant potential across various industries. As the L-enantiomer of iditol, its unique stereochemistry makes it a valuable chiral building block for complex organic synthesis. [1] This technical guide provides an in-depth analysis of **L-Iditol**'s physicochemical properties, industrial production methodologies, and key applications in the pharmaceutical, food, cosmetic, and chemical sectors. Detailed experimental protocols for its synthesis and purification are presented, alongside visualizations of its core biochemical pathway and industrial processing workflows, to equip researchers and industry professionals with the foundational knowledge to harness its potential.

Physicochemical Properties of L-Iditol

L-Iditol is a white, crystalline powder characterized as a rare sugar alcohol, or polyol.[2] Its multiple hydroxyl groups contribute to its solubility in water and its utility as a humectant.[3] A summary of its key quantitative properties is presented below for reference.

Property	Value	Source
Molecular Formula	C ₆ H ₁₄ O ₆	[1][2][3]
Molecular Weight	182.17 g/mol	[1][3]
CAS Number	488-45-9	[2][3]
IUPAC Name	(2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol	[1][3]
Melting Point	77-80 °C	[2]
Boiling Point	235.55 °C (rough estimate)	[2]
Water Solubility	50 mg/mL, clear, colorless	
Other Solubilities	Soluble in DMSO (Slightly), Methanol (Slightly)	[2][3]
Appearance	White/Crystalline Solid	[2]
logP	-3.1 / -2.7	[1][4]
Storage Temperature	2-8°C (short term); -20°C (long term)	[2][3]

Industrial Production Methods

Historically, the industrial-scale production of **L-Iditol** has been challenging due to its low natural abundance, making extraction from sources like sorb berries commercially unviable.[5] Modern production methods focus on chemical and biotechnological conversions from more readily available precursors, primarily L-sorbose.

Chemical Synthesis: Catalytic Hydrogenation

The most common chemical route involves the catalytic hydrogenation of L-sorbose. This reaction, however, is not stereospecific and yields a mixture of two C5 epimers: **L-Iditol** and D-sorbitol (also known as D-glucitol).[5]

- Reaction: L-Sorbose + H₂ --(Catalyst)--> **L-Iditol** + D-Sorbitol

- Catalysts: Raney nickel or ruthenium catalysts are typically used under neutral pH conditions.[\[5\]](#)[\[6\]](#)
- Challenge: The primary challenge of this method is the subsequent separation of **L-Iditol** from D-sorbitol, which requires complex and often costly purification techniques like chromatography.[\[5\]](#)

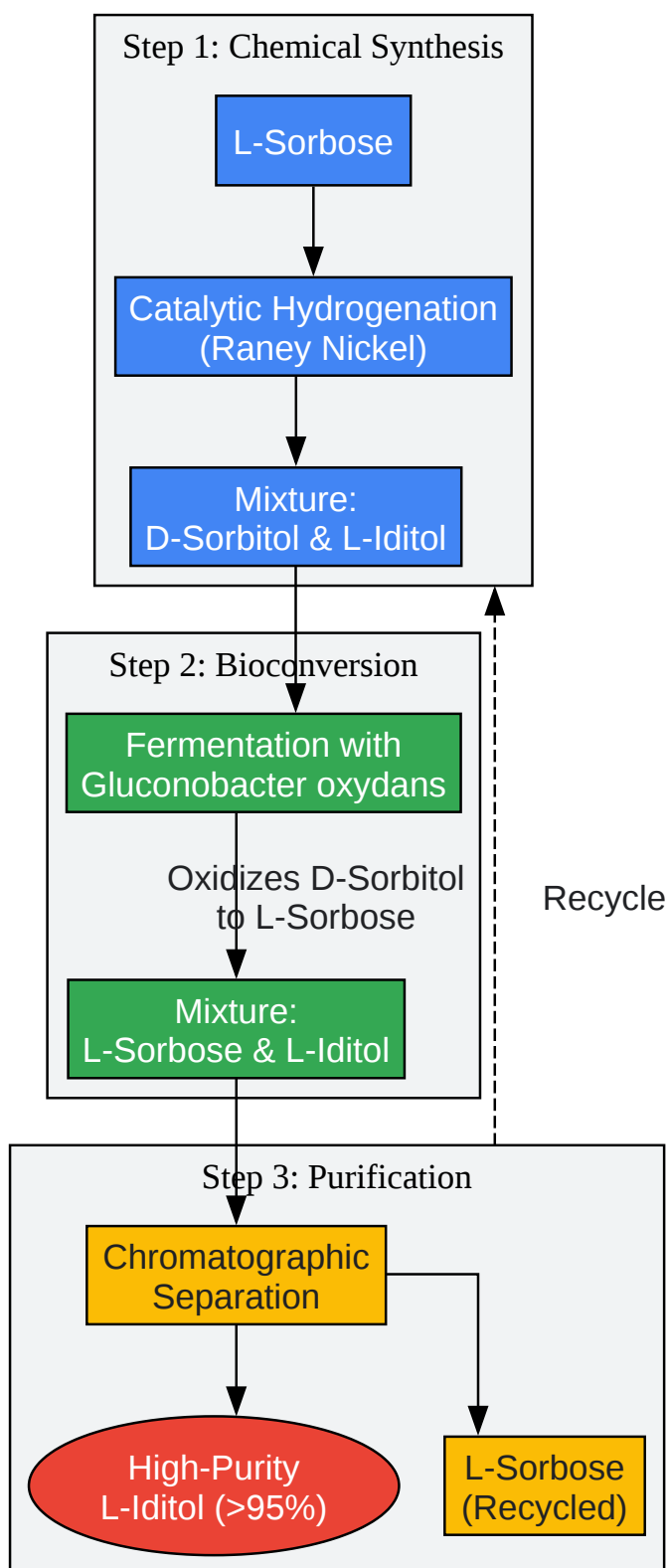
Biotechnological Synthesis: Enzymatic and Fermentative Routes

Biotechnological methods offer higher specificity and yield optically pure **L-Iditol**.

- Yeast Fermentation: Several yeast strains, particularly from the genus *Candida*, have been identified to selectively reduce L-sorbose to **L-Iditol** with high enantiomeric specificity.[\[7\]](#)[\[8\]](#) For instance, *Candida intermedia* has been shown to produce 50 g/L of **L-Iditol** from a starting concentration of 150 g/L of L-sorbose over a five-day fermentation period.[\[8\]](#)
- Enzymatic Conversion: A purely enzymatic process utilizes **L-iditol** 2-dehydrogenase (or sorbitol dehydrogenase) to reduce L-sorbose.[\[9\]](#) One described method uses immobilized *Candida boidinii* cells as a source of D-sorbitol dehydrogenase and a methanol oxidation system for NADH regeneration, achieving a conversion yield of approximately 96% in about 40 hours.[\[6\]](#)[\[10\]](#)

Hybrid Chemo-Enzymatic Process for High-Purity L-Iditol

A patented industrial process combines chemical hydrogenation, fermentation, and chromatography to efficiently produce high-purity **L-Iditol**.[\[5\]](#)[\[6\]](#)[\[10\]](#) This workflow is designed to overcome the separation challenges inherent in purely chemical synthesis.



[Click to download full resolution via product page](#)

Industrial workflow for high-purity **L-Iditol** production.

Potential Industrial Applications

L-Iditol's unique properties make it a candidate for several industrial uses.

Pharmaceutical Industry

- **Excipient:** Due to its stability and compatibility with active pharmaceutical ingredients (APIs), **L-Iditol** can be used as an excipient in drug formulations.^[2]^[3] Its crystalline nature facilitates easy handling during medication manufacturing.^[2]
- **Chiral Intermediate:** As a chiral molecule, **L-Iditol** is a valuable starting material for the asymmetric synthesis of more complex molecules.^[11] Research has demonstrated its use as a C(2) symmetric monomer, along with D-mannitol derivatives, for preparing new regioregular AABB-type polyamides, showcasing its potential in advanced polymer chemistry.^[12]
- **Diabetes Management Research:** **L-Iditol** is a sugar alcohol metabolized differently than sugars like glucose, potentially having a slower impact on blood sugar levels.^[3] This characteristic makes it a subject of research for applications related to diabetes management.^[3]

Food Industry

- **Low-Calorie Sweetener:** **L-Iditol** has a sweet flavor and a low glycemic index, making it a suitable sugar substitute in foods designed for individuals with diabetes or those managing sugar intake.^[2]^[10]
- **Humectant:** Like other polyols, it can function as a humectant in food products, helping to retain moisture and prevent staleness.^[3]
- **Potential Prebiotic:** Early studies suggest **L-Iditol** may have prebiotic properties by stimulating the growth of beneficial gut bacteria such as Bifidobacteria.^[3] Further research is needed to confirm these effects.

Cosmetics and Personal Care

- **Moisturizing Agent:** In the cosmetics industry, **L-Iditol** is employed as a humectant in skincare products.^[2] Its ability to attract and retain moisture helps to hydrate the skin and

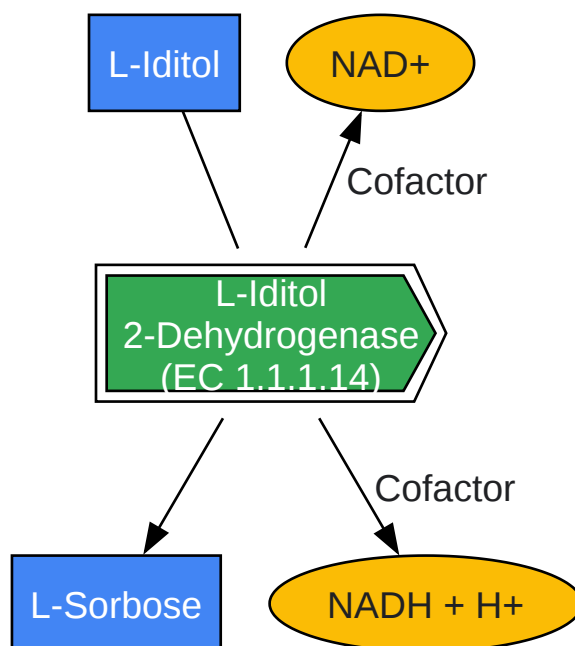
improve product texture.[2]

Chemical Synthesis Intermediate

- Precursor to Isoidide: **L-Iditol** is a key precursor for producing 1,4-3,6-dianhydroiditol, also known as isoidide.[5][10] Isoidide and its derivatives (diesters and diethers) are valuable chemical intermediates.[5][10]
 - Diesters: Can be used as plasticizers in synthetic resins.[5]
 - Diethers (e.g., dimethylisoidide): Serve as excellent solvents for certain pharmaceutical active ingredients and polymers.[10]
 - Monomers: Isoidide itself can be a monomeric unit in the production of polyesters.[5][10]

Biochemical Role and Metabolic Pathway

In biological systems, **L-Iditol** is a metabolite involved in fructose and mannose metabolism.[9] Its primary metabolic reaction is catalyzed by the enzyme **L-Iditol 2-Dehydrogenase** (EC 1.1.1.14), an oxidoreductase that facilitates its conversion to L-sorbose.[9][13]



[Click to download full resolution via product page](#)

Enzymatic oxidation of **L-Iditol** to L-Sorbose.

This reversible reaction is crucial in carbohydrate metabolism. The enzyme also acts on other sugar alcohols, such as D-glucitol (sorbitol), converting it to D-fructose, highlighting its role as a key polyol dehydrogenase.[13]

Experimental Protocols

Protocol: Microbial Production of **L-Iditol** via Yeast Fermentation

This protocol is based on the methodology described for producing optically pure **L-Iditol** using *Candida intermedia*.[8]

1. Culture and Inoculum Preparation:

- Prepare a seed culture medium containing 1% glucose, 0.5% peptone, 0.3% yeast extract, and 0.3% malt extract.
- Inoculate a loopful of *Candida intermedia* into the seed medium and incubate at 30°C for 24 hours on a rotary shaker.

2. Fermentation:

- Prepare the main fermentation medium containing 150 g/L of L-sorbose and 1% corn steep liquor.
- Adjust the pH of the medium to 5.0.
- Inoculate the fermentation medium with the 24-hour seed culture (5% v/v).
- Conduct the fermentation in a suitable fermenter at 30°C with aeration and agitation for 5 days.

3. Monitoring and Analysis:

- Withdraw samples periodically to monitor the consumption of L-sorbose and the production of **L-Iditol**.
- Analyze samples using High-Performance Liquid Chromatography (HPLC) with a refractive index detector. Use a column suitable for sugar alcohol separation.

4. Product Isolation (as described in related literature):

- At the end of the fermentation (5 days), remove the yeast cells by centrifugation.
- The resulting supernatant contains approximately 50 g/L of **L-Iditol**.
- Direct crystallization from the culture broth may be difficult.[6] Purification may require further steps such as demineralization followed by formation of an acetate derivative (hexaacetate) and subsequent crystallization in methanol to obtain pure crystals.[6]

Protocol: Chemo-Enzymatic Synthesis and Purification of L-Iditol

This protocol is a conceptualized methodology based on the industrial process described in patents US7674381B2 and EP1647540B1.[5][6]

1. Catalytic Hydrogenation of L-Sorbose:

- Prepare a solution containing 40% L-sorbose in water.
- Perform catalytic hydrogenation using a Raney nickel catalyst in a high-pressure reactor. Maintain a substantially neutral pH.
- Continue the reaction until residual reducing sugars are below 0.5%.
- Filter to remove the catalyst. The resulting syrup will contain approximately equivalent amounts of D-sorbitol and **L-Iditol**. [6]

2. Fermentative Oxidation of D-Sorbitol:

- Prepare a culture medium containing the D-sorbitol/**L-Iditol** syrup (100-200 g/L), organic nitrogen (e.g., 2 g/L yeast extract), 1-3 g/L KH_2PO_4 , and 1-2 g/L $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$. [10]
- Inoculate with a pre-culture of *Gluconobacter oxydans* (e.g., ATCC 19357).
- Ferment for approximately 20-30 hours. During this phase, *G. oxydans* selectively oxidizes D-sorbitol to L-sorbose, while **L-Iditol** remains unchanged. [10]

3. Chromatographic Purification:

- Subject the final fermentation syrup, now a mixture of **L-Iditol** and L-sorbose, to chromatographic fractionation.
- Use a column packed with a suitable cationic resin, similar to those used for glucose-fructose separation.
- Elute with water to separate the mixture into at least two fractions:
- Fraction 1: Highly enriched in **L-Iditol** (target purity of 95-99.5%). [5]
- Fraction 2: Highly enriched in L-sorbose.

- Collect the **L-Iditol** fraction for final processing (e.g., concentration and crystallization).
- The L-sorbose fraction can be recycled back to the initial hydrogenation step.[5]

Conclusion

L-Iditol stands out as a promising, bio-based chemical with a diverse application portfolio. While its production requires more sophisticated methods than common polyols like sorbitol, advances in chemo-enzymatic and fermentative processes are making its industrial-scale synthesis more feasible. For drug development professionals, its value as a chiral synthon is particularly noteworthy. For researchers in the food and cosmetic sciences, its functional properties as a sweetener and humectant warrant further exploration. As sustainable chemistry gains traction, **L-Iditol** is well-positioned to become a key intermediate in the synthesis of next-generation bioplastics, solvents, and specialty chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. L-Iditol | C₆H₁₄O₆ | CID 5460044 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. Cas 488-45-9, L-IDITOL | lookchem [lookchem.com]
3. smolecule.com [smolecule.com]
4. Showing Compound L-Iditol (FDB028331) - FooDB [foodb.ca]
5. US7674381B2 - Method for preparing L-iditol - Google Patents [patents.google.com]
6. EP1647540B1 - Process for the preparation of L-iditol - Google Patents [patents.google.com]
7. Microbial Production of Optically Pure L-Iditol by Yeast Strains - PMC [pmc.ncbi.nlm.nih.gov]
8. Microbial Production of Optically Pure L-Iditol by Yeast Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
9. L-iditol 2-dehydrogenase - Wikipedia [en.wikipedia.org]

- 10. CA2522691C - Process for preparing l-iditol - Google Patents [patents.google.com]
- 11. bocsci.com [bocsci.com]
- 12. Synthesis of D-mannitol and L-iditol derivatives as monomers for the preparation of new regioregular AABB-type polyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. L-Iditol 2-Dehydrogenase - MeSH - NCBI [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [L-Iditol: A Comprehensive Technical Guide to Industrial Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674375#potential-industrial-applications-of-l-iditol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com